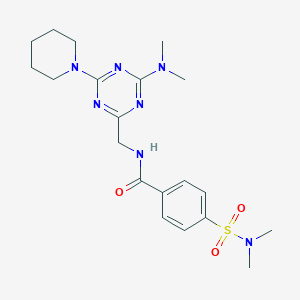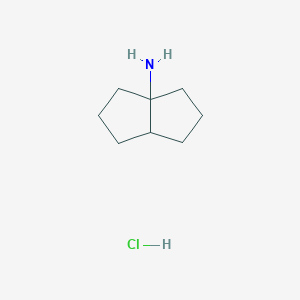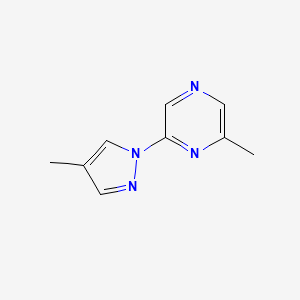
2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-3-phenylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-3-phenylprop-2-enenitrile, also known as MDPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Conformational Studies
Researchers Horwell, Nichols, Ratcliffe, and Roberts (1994) synthesized novel 3,4-fused tryptophan analogues, including compounds structurally related to 2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-3-phenylprop-2-enenitrile, for peptide and peptoid conformation elucidation studies. These derivatives feature a ring that bridges the α-carbon and the 4-position of the indole ring, limiting conformational flexibility while leaving amine and carboxylic acid groups free for further derivatization (Horwell et al., 1994).
Catalysis and Synthesis
Ghosh, Rit, Ramesh, and Sahoo (2016) used a methyl phenyl sulfoximine (MPS) directing group in the ruthenium-catalyzed intramolecular hydroarylation of alkene-tethered benzoic acid derivatives to synthesize indolines. This method demonstrates the potential for the synthesis of indoline compounds, including those similar to 2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-3-phenylprop-2-enenitrile (Ghosh et al., 2016).
Pyrolysis Studies
Maquestiau, Beugnies, Flammang, Katritzky, Soleiman, Davis, and Lam (1988) conducted flash-vacuum pyrolysis studies on N-vinylbenzotriazoles, leading to the formation of N-phenylketenimines and indole derivatives. This research highlights the thermal behavior of compounds like 2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-3-phenylprop-2-enenitrile under high-temperature conditions (Maquestiau et al., 1988).
Oxidation Studies
Barton, Finet, and Thomas (1988) explored the oxidation of phenols using benzeneseleninic acid and anhydride, adding indole as a trapping agent. This research is pertinent for understanding the chemical interactions and oxidation potential of indole derivatives, similar to the compound (Barton et al., 1988).
Organocatalytic Synthesis
Ding, Yang, Mao, Cao, and Deng (2019) developed an organocatalytic asymmetric arylmethylation/N-hemiacetalization of 2-indolyl methane derivatives and 2-enals. This approach is significant for the synthesis of chiral dihydropyrido[1,2-a]indoles, which may include structures related to 2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-3-phenylprop-2-enenitrile (Ding et al., 2019).
Propiedades
IUPAC Name |
2-(2-methyl-2,3-dihydroindole-1-carbonyl)-3-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-14-11-16-9-5-6-10-18(16)21(14)19(22)17(13-20)12-15-7-3-2-4-8-15/h2-10,12,14H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDKCGPEJNJZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(=CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Cyclopropyl-6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine](/img/structure/B2600069.png)
![Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2600070.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B2600071.png)

![5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol](/img/structure/B2600074.png)
![Benzo[d]thiazol-6-yl(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2600077.png)


![N-(4-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2600082.png)

![[3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2600084.png)
![4-bromo-N-((Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylidene)aniline](/img/structure/B2600087.png)